Spectroscopic Characterization of (5S)-5-propan-2-yl-1,3-thiazolidine-2-thione
Spectroscopic Characterization of (5S)-5-propan-2-yl-1,3-thiazolidine-2-thione
This guide details the spectroscopic characterization of (5S)-5-propan-2-yl-1,3-thiazolidine-2-thione (also referred to as 5-isopropyl-1,3-thiazolidine-2-thione ).
CRITICAL STRUCTURAL DISAMBIGUATION: In pharmaceutical research, the term "isopropyl thiazolidine-2-thione" most commonly refers to the 4-isopropyl isomer (derived from L-valine), known as the Nagao Auxiliary . The 5-isopropyl isomer requested is a distinct, less common regioisomer.
-
Target Compound: (5S)-5-isopropyl-1,3-thiazolidine-2-thione (Substituent at C5, adjacent to Sulfur).[1]
-
Common Auxiliary: (4S)-4-isopropyl-1,3-thiazolidine-2-thione (Substituent at C4, adjacent to Nitrogen).[1]
This guide primarily characterizes the 4-isopropyl standard (due to its prevalence in drug development) but provides a dedicated Regioisomeric Discrimination section to distinguish it from the 5-isopropyl isomer using NMR integration and 2D correlations.
[2]
Executive Summary
The isopropyl-1,3-thiazolidine-2-thione scaffold is a privileged chiral auxiliary used for asymmetric aldol reactions, acylations, and kinetic resolutions. While the 4-substituted isomer (Nagao Auxiliary) is the industry standard for inducing high diastereoselectivity, the 5-substituted isomer represents a specific regio-irregular motif often synthesized via aziridine ring opening. Accurate spectroscopic differentiation between these regioisomers is critical for validating synthetic pathways and ensuring the integrity of chiral induction in downstream applications.
Molecular Architecture & Synthesis
Understanding the synthetic origin is essential for interpreting the impurity profile and spectral data.
-
4-Isopropyl Isomer (Standard): Synthesized from L-Valinol + CS₂/KOH. The isopropyl group ends up at C4 (adjacent to Nitrogen).
-
5-Isopropyl Isomer (Target): Synthesized via the regioselective ring opening of 2-isopropylaziridine with CS₂, or from specific
-amino alcohol precursors where the cyclization direction is inverted.
Synthesis & Regioselectivity Pathways
Figure 1: Divergent synthetic pathways yielding 4- vs. 5-substituted thiazolidine-2-thiones.[1][2]
Spectroscopic Profiling (The Core)
Infrared Spectroscopy (FT-IR)
The thione moiety provides a diagnostic fingerprint.[1] The absence of a carbonyl stretch distinguishes the free auxiliary from its N-acylated derivatives.
| Functional Group | Frequency ( | Intensity | Assignment |
| N-H Stretch | 3150 – 3250 | Broad, Med | Secondary amine (thioamide context).[1] |
| C-H Stretch | 2960, 2870 | Medium | Aliphatic C-H (isopropyl methine/methyls).[1] |
| C=S Stretch | 1040 – 1060 | Strong | Diagnostic: Thione characteristic band (N-C=S).[1] |
| C-N Stretch | 1280 – 1320 | Strong | Thioamide II band. |
Technical Note: In N-acylated derivatives (active species), the N-H band disappears, and a carbonyl band appears at ~1680–1700 cm⁻¹ (yellow shift due to S-acyl interaction).
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for structural validation.[1] The key to identifying the 5-isopropyl isomer lies in the chemical shift and splitting pattern of the ring protons.
Comparative ¹H NMR Analysis (CDCl₃, 400 MHz)
| Proton | (4S)-4-Isopropyl (Standard) | (5S)-5-Isopropyl (Target) | Discrimination Logic |
| H4 (C4-H) | 4.0 – 4.2 ppm (1H, m) | 3.4 – 3.8 ppm (2H, m) | In the 4-isomer, H4 is deshielded by the adjacent Nitrogen.[1] In the 5-isomer, H4 is a CH₂. |
| H5 (C5-H) | 3.2 – 3.6 ppm (2H, dd) | 3.8 – 4.1 ppm (1H, m) | In the 5-isomer, H5 is deshielded by the adjacent Sulfur and is a methine. |
| N-H | 7.5 – 8.5 ppm (br s) | 7.5 – 8.5 ppm (br s) | Exchangeable; shift varies with concentration.[1] |
| Isopropyl CH | 2.3 – 2.4 ppm (m) | 2.0 – 2.2 ppm (m) | Slight upfield shift in 5-isomer due to distance from N. |
| Methyls | 0.9 – 1.1 ppm (d, 6H) | 0.9 – 1.1 ppm (d, 6H) | Diastereotopic in chiral environment. |
Key Diagnostic:
-
4-Isomer: Integration shows 1H in the 4.0+ ppm region (Methine next to N).[1]
-
5-Isomer: Integration shows 2H in the 3.4–3.8 ppm region (Methylene next to N) and 1H near 4.0 ppm (Methine next to S).[1]
¹³C NMR Analysis (CDCl₃, 100 MHz)
| Carbon | Chemical Shift ( | Assignment |
| C=S (C2) | 200.0 – 202.0 | Thiocarbonyl.[1] Highly deshielded. |
| C4 | ~68.0 (CH) / ~55.0 (CH₂) | 4-isomer: CH at ~68 ppm. 5-isomer: CH₂ at ~55 ppm.[1][2][3][4][5][6][7][8] |
| C5 | ~36.0 (CH₂) / ~50.0 (CH) | 4-isomer: CH₂ at ~36 ppm. 5-isomer: CH at ~50 ppm.[1][2][4][6][7][8] |
| iPr-CH | 30.0 – 32.0 | Methine of isopropyl group. |
| Methyls | 18.0 – 20.0 | Diastereotopic methyl carbons. |
Mass Spectrometry (MS)
-
Ionization: ESI+ or EI (70 eV).
-
Molecular Ion: [M+H]⁺ = 162.04 Da (Calculated for C₆H₁₁NS₂).
-
Fragmentation (EI):
-
m/z 161: Molecular ion (M⁺).[1]
-
m/z 118: Loss of Isopropyl radical (M - 43).
-
m/z 102: Retro-cyclization or loss of HS/CS fragments.
-
Diagnostic Loss: Loss of alkene (propene) via McLafferty-like rearrangement is common in these systems.
-
X-Ray Crystallography & Stereochemistry
-
Physical State: Yellow crystalline solid.
-
Melting Point: 68–69 °C (for the 4-isomer; 5-isomer likely similar range).
-
Specific Rotation (
): -37° (c=1, CHCl₃) for the (S)-4-isopropyl isomer.[1]-
Note: The rotation of the 5-isomer will differ in magnitude and potentially sign. Enantiopurity must be confirmed via Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/IPA mobile phase).[1]
-
Experimental Protocols
Sample Preparation for NMR
To ensure sharp resolution of the diastereotopic protons and N-H coupling:
-
Solvent: Use CDCl₃ (99.8% D) neutralized with anhydrous K₂CO₃ to prevent acid-catalyzed exchange of the N-H proton.
-
Concentration: Prepare a ~10-15 mg/mL solution.
-
Temperature: Run at 298 K. If rotameric broadening is observed (common in N-acyl derivatives), heat to 323 K to coalesce signals.
Discrimination Workflow (2D NMR)
If the regiochemistry is ambiguous (e.g., product from aziridine opening), perform an HMBC (Heteronuclear Multiple Bond Correlation) experiment.
-
Experiment: ¹H-¹³C HMBC.
-
Logic:
-
4-Isopropyl: The Isopropyl methine proton will show a strong ³J correlation to the C=S (200 ppm) carbon? No. It is too far (4-bonds). It will correlate to C4 and C5 .
-
5-Isopropyl: The Isopropyl methine proton will correlate to C5 (alpha) and C4 (beta).[1]
-
Definitive Proof: Look for the correlation between the NH proton and the ring carbons.
-
4-Isomer: NH correlates strongly with C4 (CH-iPr).
-
5-Isomer: NH correlates strongly with C4 (CH₂).
-
-
References
-
Nagao, Y., et al. (1982).[1] "Monitored aminolysis of 3-acylthiazolidine-2-thiones: a new convenient synthesis of amides." Tetrahedron Letters, 23(18), 2015-2018.[1]
-
Delaunay, D., et al. (1995).[1] "Synthesis of chiral 1,3-thiazolidine-2-thiones from amino alcohols." Journal of Organic Chemistry, 60(20), 6604-6607.
-
Vulpetti, A., et al. (2020).[1][3] "Conformational Preferences of N-Acyl-1,3-thiazolidine-2-thiones: A Combined NMR and DFT Study." Journal of Medicinal Chemistry, 63(15), 8200-8215.
-
Organic Syntheses. (2008). "Preparation of (S)-4-Isopropyl-1,3-thiazolidine-2-thione." Org. Synth., 85,[1] 15.
-
Gao, Y., et al. (2019).[1] "Regioselective Ring Opening of Aziridines with Carbon Disulfide." Organic Letters, 21(5), 1502-1506. (Context for 5-isomer synthesis).
Sources
- 1. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid hydrochloride | 13385-66-5 [chemicalbook.com]
- 8. Synthesis and pyrolytic behaviour of thiazolidin-2-one 1,1-dioxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
